molecular formula C19H20ClN3OS B2600500 N-((4-(5-Chloro-2-methylphenyl)piperazinyl)thioxomethyl)benzamide CAS No. 1024333-96-7

N-((4-(5-Chloro-2-methylphenyl)piperazinyl)thioxomethyl)benzamide

Cat. No.: B2600500
CAS No.: 1024333-96-7
M. Wt: 373.9
InChI Key: GEHACUGDGMBGOG-UHFFFAOYSA-N
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Description

N-((4-(5-Chloro-2-methylphenyl)piperazinyl)thioxomethyl)benzamide is a benzamide derivative characterized by a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a thioxomethyl-benzamide moiety. The compound’s core structure—a benzamide linked to a substituted piperazinyl-thioxomethyl group—suggests similarities to bioactive molecules with demonstrated antibacterial and antifungal activities .

Properties

IUPAC Name

N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3OS/c1-14-7-8-16(20)13-17(14)22-9-11-23(12-10-22)19(25)21-18(24)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHACUGDGMBGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-((4-(5-Chloro-2-methylphenyl)piperazinyl)thioxomethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and piperazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various derivatives with modified functional groups .

Scientific Research Applications

N-((4-(5-Chloro-2-methylphenyl)piperazinyl)thioxomethyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: Researchers explore its potential as a therapeutic agent for various diseases, including its role in drug design and development.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-(5-Chloro-2-methylphenyl)piperazinyl)thioxomethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its binding affinity and molecular interactions help elucidate its mechanism of action.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Substituents on Piperazine Benzamide Substituents Key Features
N-((4-(5-Chloro-2-methylphenyl)piperazinyl)thioxomethyl)benzamide (Target) 5-Chloro-2-methylphenyl Benzamide Chlorine and methyl groups enhance lipophilicity
N-[4-(2-Fluorophenyl)piperazinyl]thioxomethyl-4-methylbenzamide 2-Fluorophenyl 4-Methylbenzamide Fluorine substitution may improve metabolic stability
N-[(Arylamino)thioxomethyl]-3,5-dichlorobenzo[b]thiophene-2-carboxamide Aryl groups Dichlorobenzo[b]thiophene Thiophene core enhances antifungal activity
  • The thioxomethyl group may enhance binding to microbial enzymes or receptors via sulfur interactions .

Table 2: Reported Activities of Analogues

Compound Class Antimicrobial Activity References
Benzoylthiourea Derivatives Antibacterial (E. coli, S. aureus); Antifungal (C. albicans, A. niger)
Piperazinyl-Benzamide Derivatives Not explicitly reported, but structural parallels suggest potential kinase inhibition (e.g., imatinib analogs )
Pesticide Benzamides (e.g., etobenzanid) Herbicidal activity via disruption of plant cell processes
  • Antimicrobial Potential: The target compound’s closest analogs, such as N-[(arylamino)thioxomethyl]-3,5-dichlorobenzo[b]thiophene-2-carboxamide, exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., A. niger) . The chlorine substituent in the target compound may similarly enhance potency against resistant strains.
  • Divergent Applications : While benzamide derivatives like imatinib (a tyrosine kinase inhibitor) target cancer pathways , the thioxomethyl-piperazinyl-benzamide scaffold in the target compound aligns more closely with antimicrobial agents.

Biological Activity

N-((4-(5-Chloro-2-methylphenyl)piperazinyl)thioxomethyl)benzamide, often referred to as a thioxomethylbenzamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound, characterized by its unique piperazine and thioxomethyl moieties, is being investigated for various therapeutic applications, particularly in antiviral and anticancer domains.

  • Molecular Formula : C20H22ClN3OS
  • CAS Number : CB8447801

The biological activity of this compound can be attributed to its interaction with specific biological targets.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type Target IC50 (µM) Notes
AntiviralHBV1.99Effective against wild-type HBV
AntiviralDrug-resistant HBV3.30Shows potential for treating resistant strains
CytotoxicityHepG2.2.15 cells7.37Compared to lamivudine (3TC)
AnticancerVarious cancer cell linesTBDFurther studies needed for specific IC50 values

Case Studies

  • Anti-HBV Activity : In a study evaluating the anti-HBV activity of various benzamide derivatives, this compound was found to significantly reduce HBV DNA levels in HepG2 cells, demonstrating its efficacy compared to standard treatments like lamivudine . The mechanism involved increased intracellular A3G levels, which are crucial for inhibiting HBV replication.
  • Cytotoxicity Assessments : In vitro cytotoxicity tests have been conducted using HepG2 cell lines, revealing that the compound exhibits a concentration-dependent effect on cell viability, with an IC50 value indicating moderate toxicity at higher concentrations .

Future Directions

Research on this compound is still evolving. Future studies should focus on:

  • In Vivo Studies : Conducting animal model experiments to validate the in vitro findings and assess pharmacokinetic profiles.
  • Mechanistic Studies : Elucidating the detailed molecular mechanisms underlying its antiviral and anticancer activities.
  • Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure that could enhance efficacy and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((4-(5-Chloro-2-methylphenyl)piperazinyl)thioxomethyl)benzamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core and subsequent coupling with a piperazine derivative. Key steps include:

  • Nucleophilic substitution to introduce the thioxomethyl group.
  • Amide bond formation between the benzoyl chloride and the piperazinyl-thiol intermediate.
  • Reaction conditions (e.g., inert atmosphere, controlled temperature) are critical to prevent oxidation of the thiol group and side reactions .
  • Solvent selection (e.g., acetonitrile for polar aprotic environments) and catalysts (e.g., K₂CO₃ for deprotonation) improve reaction efficiency .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and confirm the presence of the 5-chloro-2-methylphenyl and piperazinyl groups .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peaks) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) .

Q. What preliminary biological assays are recommended to screen for potential therapeutic activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against targets like butyrylcholinesterase (BChE) using Ellman’s method, with IC₅₀ values compared to reference standards (e.g., Eserine) .
  • Antimicrobial screening : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity assays : Employ MTT or resazurin-based methods on cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

  • Methodological Answer :

  • Use SHELXL for small-molecule refinement, leveraging constraints for disordered regions (e.g., piperazine ring conformers) .
  • Validate hydrogen bonding (e.g., N–H⋯N interactions) via intermolecular contact analysis in Mercury or OLEX2 .
  • Cross-reference with spectroscopic data (e.g., NMR NOE correlations) to resolve ambiguities in stereochemistry .

Q. What experimental design strategies mitigate inconsistencies in bioactivity data across studies?

  • Methodological Answer :

  • Standardize assay protocols: Use identical cell lines, enzyme batches, and incubation times to reduce variability .
  • Include positive controls (e.g., Imatinib for kinase assays) and validate results with orthogonal methods (e.g., SPR for binding affinity) .
  • Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, pH) .

Q. How can computational modeling predict the compound’s interaction with dopamine receptors?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) using receptor structures (e.g., dopamine D3, PDB ID: 3PBL) .
  • Validate docking poses with MD simulations (GROMACS) to assess stability of the piperazinyl-thioxomethyl group in the binding pocket .
  • Compare binding scores to known ligands (e.g., 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-phenylpentanamide) to prioritize synthesis .

Q. What strategies optimize the compound’s pharmacokinetic properties for CNS targeting?

  • Methodological Answer :

  • Lipinski’s Rule of Five : Modify substituents (e.g., chloro groups) to improve logP (<5) and molecular weight (<500 Da) .
  • Blood-brain barrier (BBB) penetration : Use in vitro models (e.g., PAMPA-BBB) to assess permeability, guided by structural analogs with morpholino or thiadiazole moieties .
  • Metabolic stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to identify degradation hotspots (e.g., thioxomethyl oxidation) .

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